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Compound of Interest

Compound Name: NSC 1940-d4

Cat. No.: B12349117 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for NSC

1940, identified as the anti-cancer drug Pemetrexed, and its deuterated analogue, NSC 1940-
d4. Pemetrexed is a multi-targeted antifolate that disrupts essential biosynthetic pathways for

purines and pyrimidines, which are necessary for DNA and RNA synthesis.[1][2][3] The "-d4"

designation indicates the presence of four deuterium atoms, which are incorporated to aid in

metabolic studies or to alter the compound's pharmacokinetic properties. This document is

intended for researchers, scientists, and professionals in drug development, offering a

centralized resource for the spectroscopic characteristics of this compound.

While specific experimental data for NSC 1940-d4 is not widely published, this guide presents

the known spectroscopic data for the parent compound, Pemetrexed (NSC 1940), and provides

a detailed theoretical framework for understanding the spectroscopic impact of deuteration.

Chemical Structure

Compound: Pemetrexed

IUPAC Name: (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-

yl)ethyl]benzoyl]amino]pentanedioic acid[1]

Molecular Formula: C₂₀H₂₁N₅O₆[1]
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CAS Number: 137281-23-3[1]

Spectroscopic Data of Pemetrexed (NSC 1940)

The following sections summarize the key spectroscopic data for the non-deuterated parent

compound, Pemetrexed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

characteristic signals for Pemetrexed are presented below. The deuteration in NSC 1940-d4
would lead to the disappearance of four protons from the ¹H NMR spectrum, and the location of

these deuteriums would be critical in interpreting the spectrum of the deuterated compound.

Table 1: ¹H NMR Spectroscopic Data for Pemetrexed[4]

Chemical Shift
(ppm)

Multiplicity Integration Assignment

2.0 - 2.9 m 4H
-CH₂- (glutamate &

ethyl)

3.3 - 3.8 m 2H -CH₂- (ethyl)

4.0 - 5.0 m 1H -CH- (pyrrole)

6.2 - 6.3 m 1H -CH- (pyrrole)

7.2 d 2H Aryl -CH

7.7 d 2H Aryl -CH

10.7 s 1H
Pteridine moiety

proton

11.2 s 2H
Carboxylic acid

protons

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and

instrument used.
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: Key IR Absorption Bands for Pemetrexed[4][5]

Wavenumber (cm⁻¹) Functional Group

3414 N-H stretch (amine)

3298 N-H stretch (amine)

3170 N-H stretch (amide)

3050 C-H stretch (aromatic)

2931 C-H stretch (aliphatic)

1743 C=O stretch (amide)

1698 C=O stretch (carboxylic acid)

1624 C=N stretch

1500 C=C stretch (aromatic)

The effect of deuteration on the IR spectrum is generally subtle but may be observable as a

shift in the stretching frequencies of the C-D bonds compared to C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. For Pemetrexed, electrospray ionization (ESI) is a common technique.

Table 3: Mass Spectrometry Data for Pemetrexed

Ionization Mode [M+H]⁺ (m/z) Key Fragment Ions (m/z)

Positive ESI 428.15 281.06, 163.00[6][7]
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For NSC 1940-d4, the molecular weight would be increased by approximately 4 Da due to the

four deuterium atoms. The exact mass of the deuterated compound would depend on the

precise location of the deuterium atoms. The fragmentation pattern in MS/MS analysis might

also be altered depending on which positions are deuterated.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d₆, D₂O).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse

programs are used.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak.

2. Infrared (IR) Spectroscopy

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: A background spectrum is collected first, followed by the sample spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus

wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile, water) to a concentration of approximately 1 µg/mL.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,

coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

Data Acquisition: The sample solution is infused into the ESI source. The mass spectrometer

is operated in either positive or negative ion mode to detect the molecular ion and its

fragments. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed.

Data Processing: The mass spectrum is analyzed to determine the mass-to-charge ratio

(m/z) of the ions.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like NSC 1940-d4.
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Caption: General workflow for spectroscopic analysis.

Signaling Pathway of Pemetrexed

Pemetrexed targets multiple enzymes in the folate pathway. The diagram below illustrates its

mechanism of action.
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Caption: Pemetrexed's mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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